molecular formula C12H11N7OS2 B4759771 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B4759771
M. Wt: 333.4 g/mol
InChI Key: KOAAOSRPVUMJCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives containing the 1,3,4-thiadiazole scaffold and benzamide groups, similar to the target compound, often involves microwave-assisted, solvent-free methods under microwave irradiation. This approach facilitates a facile and efficient synthesis process, yielding compounds with potentially promising anticancer activity. For instance, a series of novel Schiff’s bases containing thiadiazole scaffolds coupled through appropriate pharmacophores have been synthesized using this method, demonstrating the efficiency and versatility of microwave-assisted synthesis in producing complex organic compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectral studies. These techniques provide detailed information on the molecular framework and the arrangement of functional groups within the compound, essential for understanding the compound's chemical behavior and biological activity. For example, the structural characterization of synthesized compounds provides insight into their potential interaction mechanisms with biological targets, contributing to their pharmacological profiles (Pavlova et al., 2022).

Chemical Reactions and Properties

The reactivity of the cyanomethylene functionality in thiadiazole derivatives allows for the construction of new heterocycles, contributing to the diversity of chemical structures and potential biological activities. These reactions are pivotal for developing novel compounds with enhanced biological activities, including insecticidal properties (Mohamed et al., 2020). Additionally, the synthesis of compounds like N-(thiazol-2-yl)benzamide derivatives explores the role of methyl functionality and non-covalent interactions, such as S⋯O interactions, in influencing the compound's properties and gelation behavior (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties, including thermal stability and electrical conductivity, are crucial for understanding the compound's stability and potential applications. For instance, the thermal properties and AC electrical conductivity of organic compounds containing antipyrine and thiadiazole moieties have been reported, indicating the stability and electronic properties of such compounds (El-Menyawy et al., 2014).

Chemical Properties Analysis

The chemical properties, including antimicrobial activity, are often evaluated to understand the potential application of these compounds in therapeutic contexts. For example, derivatives of piperazinyl quinolones with thiadiazole moieties have shown high activity against Gram-positive bacteria, indicating the importance of structural modifications in enhancing biological activity (Foroumadi et al., 2005).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c1-2-21-12-16-15-11(22-12)14-10(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAAOSRPVUMJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

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